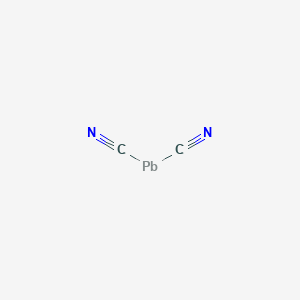
Lead cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires.
Applications De Recherche Scientifique
Metallurgical Applications
1.1. Gold and Silver Extraction
Lead cyanide is primarily utilized in the mining industry for the extraction of precious metals like gold and silver. The compound is used in processes such as cyanidation, where it facilitates the dissolution of gold from ores. The presence of lead ions can enhance the leaching efficiency of gold by forming stable complexes with cyanide, thus improving recovery rates.
Case Study: Merrill-Crowe Process
In a study investigating the removal of lead ions from cyanide solutions, it was found that the application of hydroxyapatite significantly improved the recovery of lead from pregnant solutions in gold mining operations. The process achieved a removal efficiency of up to 99%, demonstrating the effectiveness of this compound in enhancing metal recovery while minimizing environmental impact .
Environmental Remediation
2.1. Heavy Metal Removal
this compound has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. The compound's ability to form complexes with various metal ions allows for effective adsorption and precipitation.
Data Table: Lead Ion Removal Efficiency
| Method | Lead Ion Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Hydroxyapatite | 20 | 99 |
| Activated Carbon | 20 | 75 |
| Chemical Precipitation | 20 | 85 |
The table above illustrates different methods for lead ion removal, highlighting hydroxyapatite's superior performance when used in conjunction with this compound .
Analytical Chemistry
3.1. Detection and Quantification
this compound is also employed in analytical chemistry for the detection and quantification of lead ions in various samples. Techniques such as spectrophotometry and chromatography utilize this compound complexes to enhance sensitivity and specificity.
Case Study: Spectrophotometric Analysis
A research study demonstrated that using this compound as a complexing agent improved the detection limits for lead ions in environmental samples. The method showed a linear response over a wide concentration range, making it suitable for monitoring lead contamination in water bodies .
Health and Safety Considerations
Despite its applications, this compound poses significant health risks due to its toxic nature. It is classified as a probable carcinogen and can cause severe health issues upon exposure. Therefore, stringent safety measures must be implemented when handling this compound in industrial settings .
Propriétés
Numéro CAS |
592-05-2 |
|---|---|
Formule moléculaire |
C2N2P |
Poids moléculaire |
259 g/mol |
Nom IUPAC |
dicyanolead |
InChI |
InChI=1S/2CN.Pb/c2*1-2; |
Clé InChI |
UMTFPTCPRUEQHM-UHFFFAOYSA-N |
SMILES |
C(#N)[Pb]C#N |
SMILES canonique |
C(#N)[Pb]C#N |
Key on ui other cas no. |
592-05-2 |
Description physique |
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















